molecular formula C10H22O2Si B14253901 1,1-Dimethoxy-2-propylsilinane CAS No. 189300-31-0

1,1-Dimethoxy-2-propylsilinane

Cat. No.: B14253901
CAS No.: 189300-31-0
M. Wt: 202.37 g/mol
InChI Key: JERRHVAADWECHP-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-2-propylsilinane: is an organosilicon compound with the molecular formula C5H14O2Si It is a derivative of silane, where two methoxy groups and a propyl group are attached to the silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxy-2-propylsilinane can be synthesized through several methods. One common approach involves the reaction of propyltrichlorosilane with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:

[ \text{CH3CH2CH2SiCl3} + 2 \text{CH3OH} \rightarrow \text{CH3CH2CH2Si(OCH3)2} + 2 \text{HCl} ]

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. Catalysts such as tin or titanium compounds may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-2-propylsilinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the methoxy groups to hydrogen, yielding silanes.

    Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products Formed

    Oxidation: Silanols (e.g., propylsilanediol) and siloxanes.

    Reduction: Propylsilane.

    Substitution: Propylsilyl halides or amines.

Scientific Research Applications

1,1-Dimethoxy-2-propylsilinane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.

    Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications such as drug delivery.

    Medicine: Research is ongoing into its potential use in medical devices and implants due to its biocompatibility.

    Industry: It is employed in the production of silicone-based materials, which are used in a wide range of products from lubricants to sealants.

Mechanism of Action

The mechanism by which 1,1-Dimethoxy-2-propylsilinane exerts its effects depends on the specific reaction it undergoes. Generally, the silicon atom acts as a central point for nucleophilic attack due to its partial positive charge. This allows for various substitutions and additions to occur, leading to the formation of new compounds. The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxanes.

Comparison with Similar Compounds

1,1-Dimethoxy-2-propylsilinane can be compared with other similar compounds such as:

    1,1-Dimethoxy-2-methylsilinane: Similar structure but with a methyl group instead of a propyl group. It has different reactivity and applications.

    1,1-Dimethoxy-2-ethylsilinane: Contains an ethyl group, leading to variations in physical and chemical properties.

    1,1-Dimethoxy-2-phenylsilinane:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

189300-31-0

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

1,1-dimethoxy-2-propylsilinane

InChI

InChI=1S/C10H22O2Si/c1-4-7-10-8-5-6-9-13(10,11-2)12-3/h10H,4-9H2,1-3H3

InChI Key

JERRHVAADWECHP-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC[Si]1(OC)OC

Origin of Product

United States

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